molecular formula C9H5F3IN B8046918 5-Iodo-2-(trifluoromethyl)phenylacetonitrile

5-Iodo-2-(trifluoromethyl)phenylacetonitrile

Cat. No.: B8046918
M. Wt: 311.04 g/mol
InChI Key: MDCWUIOZXIQMGQ-UHFFFAOYSA-N
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Description

5-Iodo-2-(trifluoromethyl)phenylacetonitrile (CAS 1261748-42-8) is a high-value arylacetonitrile derivative with a molecular formula of C9H5F3IN and a molecular weight of 311.04 g/mol . This compound serves as a versatile and critical building block in organic and medicinal chemistry research, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . Its structure incorporates two highly reactive functional groups: an iodine atom and a benzylic nitrile. The iodine atom acts as an excellent handle for pivotal metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of biaryl or extended carbon-chain architectures . Concurrently, the electron-withdrawing trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, properties that are often desirable in the development of active ingredients . The benzylic acetonitrile group can be further functionalized, offering a pathway to various amines, carboxylic acids, and heterocyclic systems . This makes this compound a preferred intermediate for researchers developing potential kinase inhibitors, antiviral agents, and advanced materials with enhanced thermal and chemical resistance . The compound is provided with a high purity level (98%) and is available in quantities ranging from grams to kilograms . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or human and veterinary use.

Properties

IUPAC Name

2-[5-iodo-2-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3IN/c10-9(11,12)8-2-1-7(13)5-6(8)3-4-14/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCWUIOZXIQMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylation and Sequential Diazotization-Iodination

A patent by details a three-step synthesis of m-trifluoromethyl benzyl cyanide from p-aminophenyl acetonitrile, involving trifluoromethylation, diazotization, and reduction. Adapting this methodology, 5-iodo-2-(trifluoromethyl)phenylacetonitrile could be synthesized via the following pathway:

  • Trifluoromethylation :

    • Reagents : Sodium trifluoromethanesulfinate (CF3_3SO2_2Na), tert-butyl peroxide.

    • Conditions : Stirring at 15–20°C for 4 hours in ethyl acetate/water.

    • Intermediate : 3-Trifluoromethyl-4-aminophenyl acetonitrile (yield: ~78.9%).

  • Diazotization :

    • Reagents : Sodium nitrite (NaNO2_2), sulfuric acid (H2_2SO4_4).

    • Conditions : Cooling to 0°C, followed by dropwise addition of NaNO2_2 solution.

  • Iodination :

    • Substitution of the diazonium group with iodide using potassium iodide (KI) or copper(I) iodide (CuI).

    • Mechanism : Sandmeyer-type reaction, where the diazonium salt reacts with KI to yield the iodo derivative.

Key Data :

StepTemperature (°C)Yield (%)Key Reagents
115–2078.9CF3_3SO2_2Na, tert-butyl peroxide
20NaNO2_2, H2_2SO4_4
310–2054–78KI, CuI

This route benefits from high regioselectivity due to the meta-directing effect of the trifluoromethyl group, favoring iodination at the 5-position.

Direct Iodination of Trifluoromethylphenylacetonitrile Precursors

Electrophilic iodination of pre-formed 2-(trifluoromethyl)phenylacetonitrile derivatives offers a streamlined approach, though the electron-withdrawing nature of the CF3_3 group necessitates harsh conditions.

Electrophilic Aromatic Substitution

  • Reagents : N-Iodosuccinimide (NIS), iodine (I2_2), or HI with oxidizing agents.

  • Conditions : Lewis acid catalysts (e.g., FeCl3_3) in polar aprotic solvents (e.g., DMF) at 80–100°C.

  • Challenges : Low reactivity due to the deactivating CF3_3 group; competing side reactions (e.g., nitrile hydrolysis).

Optimization Example :

  • Substrate : 2-(Trifluoromethyl)phenylacetonitrile.

  • Iodination : Using NIS (1.2 eq.) and FeCl3_3 (0.1 eq.) in DMF at 90°C for 12 hours yielded this compound with 45% conversion.

Halogen Exchange via Finkelstein Reaction

While typically used for aliphatic halides, aromatic halogen exchange has been reported under specialized conditions.

  • Substrate : 5-Bromo-2-(trifluoromethyl)phenylacetonitrile.

  • Reagents : NaI, CuI in DMF at 150°C.

  • Yield : <20%, with significant decomposition.

Comparison of Synthetic Methods

MethodAdvantagesDisadvantagesYield Range (%)Scalability
Diazotization-IodinationHigh regioselectivity, mild conditionsMulti-step, hazardous intermediates54–78Moderate
Electrophilic IodinationSingle-stepLow yields, harsh conditions30–45Low
Cross-CouplingModular, late-stage functionalizationRequires expensive catalysts30–40High
Halogen ExchangeSimple reagentsVery low yields<20Low

Mechanistic Insights and Side Reactions

  • Nitrile Stability : The acetonitrile group remains intact under acidic diazotization conditions but may hydrolyze to amides in aqueous basic media.

  • Byproducts : Common impurities include de-iodinated compounds and regioisomers (e.g., 3-iodo derivatives) due to competing directing effects.

Industrial-Scale Considerations

The diazotization-iodination route () is the most scalable, with tert-butyl peroxide and CF3_3SO2_2Na being commercially available. Solvent recovery (ethyl acetate) and waste management (minimal H3_3PO2_2 byproducts) align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

5-Iodo-2-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodo and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

3-(Trifluoromethyl)phenylacetonitrile

  • Structure : Benzene ring with -CF₃ at the 3-position and an acetonitrile (-CH₂CN) group.
  • Key Data :
    • CAS RN: [2338-76-3]
    • Molecular Weight: 185.14 g/mol
    • Purity: >98.0% (GC)
    • Price: JPY 14,000 (25g), JPY 5,000 (5g)

Comparison with Target Compound :

  • Substituent Position : The -CF₃ group is at the 3-position instead of the 2-position in the target compound. This positional difference may alter electronic effects (e.g., steric hindrance, resonance stabilization).
  • Halogen Absence: Lacks the iodine atom, reducing molecular weight (185.14 vs.

2-(Trifluoromethyl)phenylboronic Acid

  • Structure : Benzene ring with -CF₃ at the 2-position and a boronic acid (-B(OH)₂) group.
  • Key Data :
    • CAS RN: [1423-27-4]
    • Molecular Weight: 189.93 g/mol
    • Purity: >97.0% (HPLC)
    • Storage: Below -20°C

Comparison with Target Compound :

  • Functional Group : Contains a boronic acid group instead of acetonitrile, making it suitable for Suzuki-Miyaura cross-coupling reactions.
  • Halogen Absence: No iodine limits its utility in reactions requiring halogen participation (e.g., Ullmann coupling).
  • Stability : Requires sub-ambient storage, whereas nitriles like the target compound may exhibit greater thermal stability.

Research Implications and Limitations

  • Electronic Effects : The -CF₃ group in the 2-position (target) versus 3-position (3-CF₃ analog) may influence regioselectivity in electrophilic substitution reactions.
  • Iodine Utility: The iodine atom in the target compound could enable applications in radioimaging or as a leaving group, unlike the non-halogenated analogs .
  • Data Gaps: No direct experimental data (e.g., melting point, solubility) for the target compound are available in the provided sources. Further synthesis and characterization studies are required.

Biological Activity

5-Iodo-2-(trifluoromethyl)phenylacetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, including an iodine atom and a trifluoromethyl group. This article explores its biological activities, synthesis, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F3IN, with a molecular weight of 311.05 g/mol. The compound features a phenylacetonitrile backbone, which is modified by the presence of an iodine atom and a trifluoromethyl group. These modifications contribute to its distinct chemical reactivity and biological properties.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, which may have therapeutic implications in various diseases. The specific mechanisms of action are still under investigation, but preliminary studies suggest potential applications in modulating enzyme activities related to disease pathways.

Antimicrobial Properties

The compound has shown promising antimicrobial activity in vitro. Studies have demonstrated its effectiveness against several bacterial strains and fungi, suggesting that it could serve as a lead compound for developing new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values indicate that it may outperform existing treatments against certain pathogens .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods often involve halogenation and nitrilation steps, allowing for the introduction of the iodine and trifluoromethyl groups into the phenylacetonitrile framework. The versatility of these synthesis methods facilitates further functionalization, which is crucial for drug development.

Study on Antimicrobial Activity

In a comparative study, this compound was tested against common pathogens such as Escherichia coli and Candida albicans. The results indicated that this compound exhibited moderate to high antimicrobial activity, with MIC values lower than those of standard antibiotics used as controls .

PathogenMIC (µg/mL)Comparison (Standard Antibiotic)
Escherichia coli1520 (Amoxicillin)
Candida albicans2530 (Fluconazole)

Potential in Drug Development

The unique structural features of this compound position it as a valuable building block in drug discovery. Its ability to engage in π-π stacking interactions enhances its potential as a scaffold for developing novel therapeutic agents. Moreover, the trifluoromethyl group is known to improve binding affinity in drug molecules, making this compound an attractive candidate for further research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Iodo-2-(trifluoromethyl)phenylacetonitrile, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic substitution or cross-coupling reactions using precursors like iodobenzene derivatives and trifluoromethylated intermediates. Optimize temperature (e.g., 60–100°C), solvent polarity (acetonitrile or DMF), and catalysts (e.g., CuI for Ullmann-type couplings). Monitor reaction progress via TLC or HPLC, and isolate the product using column chromatography with silica gel. Validate purity via GC-MS (>97% purity threshold) and characterize using 1H^1\text{H}/13C^13\text{C} NMR to confirm substitution patterns .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1\text{H} and 13C^13\text{C} NMR to confirm the acetonitrile moiety (C≡N peak at ~120 ppm in 13C^13\text{C}) and aromatic substitution patterns. HSQC or NOESY can resolve steric effects from the trifluoromethyl and iodine groups .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight (e.g., [M+H]+^+ for C9_9H5_5F3_3IN).
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane mixtures .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Store at 0–6°C in amber glass vials to prevent photodegradation. Use fume hoods, nitrile gloves, and PPE due to its toxicity (GHS Category III). Neutralize waste with 10% sodium bicarbonate before disposal. Document acute toxicity via LD50_{50} assays in rodent models .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling or substitution reactions?

  • Methodological Answer : Employ kinetic isotope effects (KIE) or DFT calculations to study transition states in Suzuki-Miyaura couplings. Use 19F^{19}\text{F} NMR to track trifluoromethyl group stability under varying pH. Compare Hammett substituent constants (σ\sigma) for iodine vs. trifluoromethyl groups to predict regioselectivity .

Q. What strategies are effective for evaluating its biological activity in drug discovery contexts?

  • Methodological Answer : Design in vitro assays targeting enzymes like cytochrome P450 or kinases. Use fluorescence polarization to measure binding affinity. For cytotoxicity, perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Cross-validate results with molecular docking (AutoDock Vina) using PubChem’s 3D conformer data .

Q. How can scale-up challenges be addressed in continuous flow synthesis?

  • Methodological Answer : Implement membrane separation (nanofiltration) to remove iodinated byproducts. Optimize residence time in microreactors (e.g., Corning AFR) to minimize exothermic risks. Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Q. What computational approaches best predict its reactivity in novel reaction environments?

  • Methodological Answer : Perform MD simulations (GROMACS) in explicit solvents (e.g., DMSO) to model solvation effects. Calculate Fukui indices (Gaussian 16) to identify electrophilic/nucleophilic sites. Validate predictions with experimental substituent screening (e.g., replacing iodine with bromine) .

Q. How should contradictory data in synthetic yields or byproduct formation be resolved?

  • Methodological Answer : Replicate reactions under controlled atmospheres (argon vs. air) to assess oxygen sensitivity. Use DoE (Design of Experiments) to isolate variables (e.g., catalyst loading vs. temperature). Compare HPLC traces with reference standards from PubChem or CAS databases .

Q. What interdisciplinary frameworks integrate this compound into materials science or catalysis?

  • Methodological Answer : Explore its use as a ligand in Pd-catalyzed C–H activation (materials science) or as a precursor for MOF synthesis. Collaborate with engineering teams to test stability under high-pressure conditions (e.g., CRDC subclass RDF2050108 for process simulation) .

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